N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a benzimidazole, pyrrole, and thiophene moiety. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiophene Synthesis: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The final step involves coupling these moieties through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzimidazole can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the benzimidazole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of benzimidazole and thiophene moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of heterocyclic structures.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide
- N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(thiophen-3-yl)propanamide
- N-[2-(1H-pyrrol-1-yl)ethyl]-3-(thiophen-3-yl)propanamide
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to the combination of benzimidazole, pyrrole, and thiophene moieties in a single molecule. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.
properties
Molecular Formula |
C20H20N4OS |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H20N4OS/c25-20(13-19(16-7-12-26-14-16)23-9-3-4-10-23)21-8-11-24-15-22-17-5-1-2-6-18(17)24/h1-7,9-10,12,14-15,19H,8,11,13H2,(H,21,25) |
InChI Key |
WLSKWDFTTTVRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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